molecular formula C14H14OS B6370327 3-(4-Ethylthiophenyl)phenol CAS No. 1261998-80-4

3-(4-Ethylthiophenyl)phenol

Cat. No.: B6370327
CAS No.: 1261998-80-4
M. Wt: 230.33 g/mol
InChI Key: IUJJBDNQBOAOKC-UHFFFAOYSA-N
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Description

3-(4-Ethylthiophenyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylthiophenyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a thiol. For instance, 4-ethylthiophenol can be reacted with a phenol derivative under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of substituted phenols often involves the use of arylboronic acids. A scalable and green method for synthesizing substituted phenols, including this compound, involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylthiophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.

    Electrophilic Aromatic Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4), aluminum chloride (AlCl3).

Major Products:

    Oxidation: Quinones.

    Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols.

Scientific Research Applications

3-(4-Ethylthiophenyl)phenol has diverse applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 3-(4-Ethylthiophenyl)phenol is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and potential applications compared to other phenols. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-2-16-14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJJBDNQBOAOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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